molecular formula C12H16N2O2 B11803525 2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11803525
M. Wt: 220.27 g/mol
InChI Key: XMSUKTSWJOGVAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the use of boronic acids and esters. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of boronic acid derivatives and palladium-catalyzed coupling reactions are likely employed due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(6-Methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-9-10(5-6-12(13-9)16-2)11-4-3-7-14(11)8-15/h5-6,8,11H,3-4,7H2,1-2H3

InChI Key

XMSUKTSWJOGVAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C2CCCN2C=O

Origin of Product

United States

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